N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-GYKI-38233, also known as Restacorin, is a small molecule drug that functions as a sodium channel alpha subunit blocker. It was initially developed by IVAX LLC for the treatment of cardiac arrhythmias. The compound has shown promise as an antiarrhythmic agent with primarily class Ic properties .
Preparation Methods
The synthesis of B-GYKI-38233 involves several steps:
Conversion of 2,6-Dimethylaniline to Diazonium Salt: 2,6-Dimethylaniline is converted to the corresponding diazonium salt using sodium nitrite and hydrochloric acid.
Reduction to Hydrazine: The diazonium salt is then reduced with tin(II) chloride to form the hydrazine derivative.
Condensation with N,N-Dimethylcyanamide: The hydrazine derivative is reacted with N,N-dimethylcyanamide at 130°C to yield B-GYKI-38233.
An alternative synthesis route involves the reaction of cyanogen bromide with dimethylamine to form dimethylcyanamide, which is then condensed with 2,6-dimethylphenylhydrazine in anhydrous propanol at 110°C .
Chemical Reactions Analysis
B-GYKI-38233 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: B-GYKI-38233 can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
B-GYKI-38233 has been extensively studied for its antiarrhythmic properties. It has shown effectiveness in animal models, particularly in reducing cardiac arrhythmias with low toxicity . The compound has been investigated for its electrophysiologic and hemodynamic effects, demonstrating a depression of V-max and an increase in AH, HV, and QRS duration .
Mechanism of Action
B-GYKI-38233 exerts its effects by blocking the sodium channel alpha subunit, which is crucial for the propagation of action potentials in cardiac cells. By inhibiting these channels, the compound reduces the excitability of cardiac cells, thereby preventing abnormal electrical activity that can lead to arrhythmias . The molecular targets include the sodium channels, and the pathways involved are related to the modulation of ion flow across the cardiac cell membrane .
Comparison with Similar Compounds
B-GYKI-38233 is similar to other antiarrhythmic agents such as flecainide and propafenone. it has unique properties that distinguish it from these compounds:
Flecainide: Both B-GYKI-38233 and flecainide affect various transmembrane ionic currents, but B-GYKI-38233 has a more moderate effect on the delayed rectifier potassium current.
Propafenone: While propafenone also blocks sodium channels, B-GYKI-38233 has shown a different profile in terms of its electrophysiologic effects and toxicity.
Similar compounds include:
- Flecainide
- Propafenone
- Lidocaine (another sodium channel blocker used for arrhythmias)
B-GYKI-38233’s unique combination of efficacy and low toxicity makes it a valuable compound for further research and potential therapeutic use .
Properties
CAS No. |
16531-21-8 |
---|---|
Molecular Formula |
C14H22N2OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H22N2OS/c1-4-16(5-2)11-10-15-14(18)12-6-8-13(17-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,18) |
InChI Key |
GNUMWZZQMANUJW-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC)S |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC |
16531-21-8 | |
Synonyms |
N-[2-(Diethylamino)ethyl]-p-methoxythiobenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.